molecular formula C17H24N2O3 B7032077 N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide

N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide

Cat. No.: B7032077
M. Wt: 304.4 g/mol
InChI Key: LRAMWPMHPYYYRS-UHFFFAOYSA-N
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Description

N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a piperidine ring and a methoxymethyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(13-22-2)8-10-19(11-9-17)15(20)12-18-16(21)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAMWPMHPYYYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Coupling with Benzamide: The final step involves coupling the piperidine derivative with benzamide under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylbenzamide: A simpler benzamide derivative with similar structural features.

    N,N-Dimethylbenzamide: Another benzamide derivative with different substituents on the amide nitrogen.

Uniqueness

N-[2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]benzamide is unique due to the presence of the methoxymethyl group and the piperidine ring, which confer distinct chemical and biological properties. These features differentiate it from other benzamide derivatives and make it a valuable compound for various research and industrial applications.

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